Cas no 637751-62-3 (3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate)

3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a fluorinated chromene derivative with potential applications in medicinal chemistry and material science. The compound features a chromene core functionalized with a 2-ethoxyphenoxy group at the 3-position and a 2-fluorobenzoate ester at the 7-position, offering structural versatility for further modifications. Its fluorinated aromatic moiety may enhance binding affinity and metabolic stability, making it of interest for pharmaceutical research. The chromene scaffold is known for its photophysical properties, suggesting possible utility in optoelectronic materials. This compound's synthetic accessibility and multifunctional design provide a platform for exploring structure-activity relationships in targeted applications.
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate structure
637751-62-3 structure
Product Name:3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
CAS No:637751-62-3
MF:C24H17FO6
MW:420.386590719223
CID:5555030
Update Time:2025-06-08

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
    • Benzoic acid, 2-fluoro-, 3-(2-ethoxyphenoxy)-4-oxo-4H-1-benzopyran-7-yl ester
    • Inchi: 1S/C24H17FO6/c1-2-28-19-9-5-6-10-20(19)31-22-14-29-21-13-15(11-12-17(21)23(22)26)30-24(27)16-7-3-4-8-18(16)25/h3-14H,2H2,1H3
    • InChI Key: LCQQREIWIALRDQ-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C2C(=C1)OC=C(OC1=CC=CC=C1OCC)C2=O)(=O)C1=CC=CC=C1F

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F3139-1755-2μmol
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Additional information on 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Introduction to 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate (CAS No. 637751-62-3)

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, identified by its Chemical Abstracts Service number CAS No. 637751-62-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of flavonoid derivatives, characterized by its chromene and benzoate structural motifs, which are well-documented for their diverse biological activities. The presence of both 2-fluorobenzoate and 2-ethoxyphenoxy substituents imparts unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.

The chromene core of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a key structural feature that contributes to its potential pharmacological effects. Chromenes, also known as coumarins, have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. The 4H-chromen scaffold, in particular, is known for its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The introduction of a fluorine atom at the 2-position of the benzoate moiety enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

Recent advancements in computational chemistry have enabled the rational design of molecules like 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate by predicting their binding affinities to biological targets. Studies have shown that fluorinated aromatic compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to an increased interest in developing fluorinated flavonoids as potential therapeutic agents. The 2-fluorobenzoate group in this compound not only enhances its binding affinity but also modulates its interactions with biological systems, making it a valuable scaffold for drug discovery.

The 2-ethoxyphenoxy substituent in 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate plays a crucial role in determining its overall biological activity. Ethoxy groups are known to influence the solubility and bioavailability of compounds, thereby affecting their therapeutic efficacy. The combination of ethoxy and fluoro substituents creates a balance between hydrophilicity and lipophilicity, which is essential for optimal drug delivery. This feature makes the compound a promising candidate for further investigation in the development of novel pharmaceuticals.

In vitro studies have begun to uncover the potential therapeutic applications of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate. Initial research suggests that this compound may exhibit anti-cancer properties by inhibiting key enzymes involved in cell proliferation and apoptosis. The chromene core interacts with DNA and other cellular components, potentially disrupting cancer cell growth cycles. Additionally, the fluorine atom enhances the compound's ability to cross cell membranes, improving its bioavailability and target specificity.

The anti-inflammatory potential of 3-(2-ethoxyphenoxy)-4-o x o -4 H -ch romen -7 -y l 2 -fluorb enz o ate has also been explored. Flavonoids are well-known for their ability to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of this compound suggest that it may interfere with inflammatory signaling cascades, offering a potential therapeutic strategy for conditions like arthritis and inflammatory bowel disease.

Another area of interest is the antioxidant activity of 3-(2-et h oxypheno xy)-4-o x o -4 H -ch romen -7 -y l 2 -fluorb enz o ate. Oxidative stress is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. The presence of both chromene and benzoate moieties provides multiple sites for radical scavenging activity, making this compound a candidate for developing antioxidant therapies.

The synthesis of 3-(2-et h oxypheno xy)-4-o x o -4 H -ch romen -7 -y l 2 -fluorb enz o ate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods not only improve synthetic efficiency but also minimize unwanted side products, ensuring the final product meets pharmaceutical standards.

The development of new analytical techniques has further enhanced our ability to study compounds like 3-(2-et h oxypheno xy)-4-o x o -4 H -ch romen -7 -y l 2 -fluorb enz o ate. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize the structure and purity of these molecules. These techniques provide detailed information about the chemical composition and conformational dynamics of the compound, which are essential for understanding its biological behavior.

The future prospects of 3-(2-et h oxypheno xy)-4-o x o -4 H -ch romen -7 -y l 2 -fluorb enz o ate in pharmaceutical research are promising. Ongoing studies aim to optimize its chemical structure for improved efficacy and reduced toxicity. Additionally, preclinical trials are being planned to evaluate its safety profile and therapeutic potential in vivo models. These efforts will pave the way for its potential translation into clinical applications.

In conclusion,3-(2-et h oxypheno xy)-4-o x o -4 H -ch romen -7 -y l 2 -fluorb enz o ate (CAS No. 637751-62-3) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of chromene and benzoate moieties, along with fluorine substitution, makes it an attractive scaffold for drug discovery. Further research will be crucial in unlocking its full therapeutic potential.

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